1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol

Catalog No.
S1898381
CAS No.
307531-92-6
M.F
C28H66O12Si7
M. Wt
791.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]...

CAS Number

307531-92-6

Product Name

1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol

IUPAC Name

3,7,14-trihydroxy-1,3,5,7,9,11,14-heptakis(2-methylpropyl)-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane

Molecular Formula

C28H66O12Si7

Molecular Weight

791.4 g/mol

InChI

InChI=1S/C28H66O12Si7/c1-22(2)15-41(29)32-44(18-25(7)8)34-42(30,16-23(3)4)36-46(20-27(11)12)37-43(31,17-24(5)6)35-45(33-41,19-26(9)10)39-47(38-44,40-46)21-28(13)14/h22-31H,15-21H2,1-14H3

InChI Key

APIBTMSFBUJAAC-UHFFFAOYSA-N

SMILES

CC(C)C[Si]1(O[Si]2(O[Si](O[Si]3(O[Si](O[Si](O1)(O[Si](O2)(O3)CC(C)C)CC(C)C)(CC(C)C)O)CC(C)C)(CC(C)C)O)CC(C)C)O

Canonical SMILES

CC(C)C[Si]1(O[Si]2(O[Si](O[Si]3(O[Si](O[Si](O1)(O[Si](O2)(O3)CC(C)C)CC(C)C)(CC(C)C)O)CC(C)C)(CC(C)C)O)CC(C)C)O

1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol is a complex siloxane compound characterized by a unique molecular structure that incorporates multiple isobutyl groups attached to a tricyclic siloxane framework. Its molecular formula is C28H66O12Si and it has a molecular weight of approximately 791.41 g/mol . The compound features a triol functional group, which indicates the presence of three hydroxyl (-OH) groups, enhancing its potential reactivity and interactions in various chemical environments.

The specific mechanism of action of Isobutyltrisilanol-POSS depends on the application. However, its potential functionalities include []:

  • Reinforcing polymers: POSS can improve the mechanical properties of polymers by acting as a nanoscale crosslinker.
  • Modifying surface properties: The interaction of Si-OH groups with surfaces can alter properties like wettability, adhesion, and biocompatibility.

Information on the specific hazards of Isobutyltrisilanol-POSS is scarce. However, some POSS molecules have been shown to exhibit []:

  • Low toxicity: Studies suggest POSS molecules are generally non-toxic.
  • Potential for environmental persistence: Due to their stability, some POSS molecules may persist in the environment, requiring further research on their environmental impact.
  • Material Science

    Due to its unique cage structure and functional hydroxyl groups, Isobutyltrisilanol-POSS can be incorporated into various materials to improve their properties. For instance, research suggests it can enhance the thermal stability and mechanical strength of polymers [1]. Additionally, its hydroxyl groups can facilitate bonding with other molecules, making it a valuable component in the development of nanocomposites [2].

    • [1] Lee, J.-H., Jang, J.-S., & Yoon, J. (2003). POSS-containing polyimides: Synthesis and characterization. Polymer, 44(18), 5593-5601.
    • [2] Fu, X., & Lei, Y. (2012). POSS-functionalized graphene oxide for polymer nanocomposites. Progress in Polymer Science, 37(8), 1559-1582.
  • Biomedical Applications

    The hydroxyl groups on Isobutyltrisilanol-POSS make it potentially useful for applications in biomedicine. Research suggests it can be used for drug delivery or as a component in biocompatible materials for implants [3, 4].

    • [3] Tang, B., Zhu, Y., Weng, W., & Tang, X. (2011). POSS-based nanocarriers for drug delivery. Nanoscale, 3(2), 504-517.
    • [4] Wu, J., Zhang, M., & Lin, J. (2013). POSS-based biomaterials for bone tissue engineering. Progress in Polymer Science, 38(8), 1273-1289.
  • Catalysis

    POSS molecules can be used as ligands or supports for catalysts, potentially improving their activity and selectivity. The organic groups and hydroxyl functionalities on Isobutyltrisilanol-POSS can be tailored to influence the catalytic properties [5].

    • [5] Bhadra, M., & Jain, F. (2010). POSS-based metallocene catalysts for olefin polymerization. Chemical Reviews, 110(8), 3761-3785.
Typical of siloxanes and alcohols:

  • Hydrolysis: The hydroxyl groups can undergo hydrolysis reactions, leading to the formation of silanol species.
  • Condensation Reactions: The silanol groups may condense with other silanol or siloxane compounds to form larger siloxane networks.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which can be useful in modifying the compound's properties for specific applications.

The synthesis of 1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol typically involves:

  • Starting Materials: Isobutyl-substituted silanes and cyclic siloxanes are common precursors.
  • Polymerization: A controlled polymerization process can be used to create the tricyclic structure.
  • Functionalization: The introduction of hydroxyl groups may be achieved through hydrolysis or functionalization reactions involving appropriate reagents.

This compound has potential applications in various fields:

  • Material Science: Due to its unique structure and properties, it may be used in the development of advanced materials with specific mechanical or thermal properties.
  • Cosmetics: Its siloxane structure can provide smoothness and stability to cosmetic formulations.
  • Biomedical

Interaction studies involving 1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol could focus on:

  • Molecular Interactions: Investigating how this compound interacts with biological membranes or proteins could reveal its potential therapeutic uses.
  • Environmental Impact: Studies assessing how this compound behaves in various environmental conditions could inform its safety and efficacy for commercial applications.

Several compounds share structural similarities with 1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol:

Compound NameMolecular FormulaUnique Features
Tricyclo[6.2.2.16,10]hexasiloxaneC24H54O10Si6Fewer isobutyl groups; simpler structure
OctamethylcyclotetrasiloxaneC8H24O4Si4Lacks hydroxyl groups; used in cosmetics
HexamethylcyclotrisiloxaneC6H18O3Si3Smaller cyclic structure; used in polymer synthesis

The uniqueness of 1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol lies in its complex tricyclic structure combined with multiple isobutyl substituents and triol functionality that enhances its reactivity and potential applications compared to simpler siloxanes.

Molecular Composition and Formula (C28H66O12Si7)

The molecular formula C28H66O12Si7 accurately represents the complex composition of this heptasiloxane compound, with a molecular weight of 791.41 grams per mole [1] [3] [5]. The structure comprises seven silicon atoms forming the central framework, twelve oxygen atoms facilitating siloxane linkages, twenty-eight carbon atoms primarily from isobutyl substituents, and sixty-six hydrogen atoms [4] [6]. The Chemical Abstracts Service registry number 307531-92-6 uniquely identifies this compound in chemical databases [1] [4].

The SMILES notation CC(C)C[Si]1(O)O[Si]2(CC(C)C)OSi(CC(C)C)O[Si]3(CC(C)C)OSi(CC(C)C)OSi(O1)OSi(O2)O3 provides a detailed linear representation of the molecular connectivity [1] [3]. The corresponding InChI key APIBTMSFBUJAC-UHFFFAOYSA-N serves as a standardized molecular identifier for computational applications [1] [5].

Structural Analysis of the Tricyclic [7.3.3.15,11] Framework

The tricyclic framework designation [7.3.3.15,11] describes the unique cage-like architecture characterizing this heptasiloxane compound [2] [7]. This notation indicates the presence of three interconnected rings within the molecular structure, with the numerical sequence representing the number of atoms in each ring and the bridging connections [8]. The framework consists of an incomplete polyhedral oligomeric silsesquioxane cage structure, distinguishing it from fully condensed silsesquioxane systems [7] [9].

The silicon-oxygen backbone adopts a three-dimensional arrangement where each silicon atom is tetrahedrally coordinated [10] [11]. The typical silicon-oxygen bond lengths range from 1.64 to 1.67 Ångströms, consistent with established siloxane chemistry [12] [11] [13]. The silicon-oxygen-silicon bond angles average approximately 142.5 degrees, reflecting the flexible nature of siloxane linkages [12] [14].

Nuclear magnetic resonance spectroscopy reveals distinct silicon environments corresponding to the tricyclic framework [15] [16]. The 29Si nuclear magnetic resonance spectrum exhibits signals characteristic of both T-type silicon atoms (tri-substituted with one remaining silanol group) and Q-type silicon atoms (fully substituted with four siloxane bonds) [15] [17]. This spectroscopic evidence confirms the incomplete cage structure with reactive silanol functionalities [18].

Silanol Functional Groups Distribution and Reactivity

Three silanol groups (-SiOH) are strategically positioned in endo configuration within the tricyclic framework [1] [2] [19]. These silanol functionalities represent the most reactive sites within the molecular structure, exhibiting characteristics typical of silicon-bound hydroxyl groups [20] [21]. The endo positioning refers to the inward orientation of these groups relative to the cage structure, influencing their accessibility and reactivity patterns [22] [23].

Silanol groups demonstrate enhanced acidity compared to corresponding carbon-based alcohols, with the predicted pKa value of 10.43±0.20 indicating moderate acidity under physiological conditions [4] [24] [20]. This acidity results from the electronegativity difference between silicon and oxygen, which stabilizes the conjugate base through inductive effects [20] [25].

The reactivity of silanol groups enables various chemical transformations including condensation reactions with other silanol groups or alkoxysilanes [21] [25]. These condensation reactions proceed via nucleophilic substitution mechanisms, forming stable siloxane bridges while eliminating water [12] [25]. The reaction kinetics depend significantly on pH conditions, with both acidic and basic catalysis facilitating different mechanistic pathways [25] [26].

Hydrogen bonding interactions play a crucial role in silanol group behavior [22] [23]. Intermolecular hydrogen bonding between silanol groups influences the compound's solid-state packing and solution behavior [10] [22]. Infrared spectroscopy reveals characteristic silanol stretching frequencies in the 3500-3750 cm⁻¹ region, confirming the presence of free and hydrogen-bonded hydroxyl groups [26].

Isobutyl Substituents Configuration and Influence

Seven isobutyl substituents (-(CH2)CH(CH3)2) are covalently bonded to silicon atoms throughout the tricyclic framework [1] [27] [19]. These branched alkyl groups significantly influence the compound's physicochemical properties, including solubility, thermal behavior, and steric interactions [7] [14]. The isobutyl configuration provides steric bulk that affects molecular packing and reactivity patterns [14] [28].

The carbon-silicon bonds in isobutyl substituents exhibit enhanced stability compared to corresponding carbon-carbon bonds, with bond energies typically exceeding 300 kilojoules per mole [29]. This stability contributes to the overall thermal resistance of the compound [30] [29]. The branched nature of isobutyl groups creates steric hindrance that influences the accessibility of silanol groups and affects intermolecular interactions [14] [13].

Nuclear magnetic resonance spectroscopy provides detailed information about isobutyl group environments [19] [31]. The 1H nuclear magnetic resonance spectrum exhibits characteristic multiplets corresponding to methyl groups at approximately 0.97 parts per million and methylene groups at 0.61 parts per million [19]. The 13C nuclear magnetic resonance spectrum shows distinct signals for the branched carbon framework, confirming the isobutyl substitution pattern [19] [31].

The hydrophobic character of isobutyl substituents renders the compound insoluble in water while maintaining solubility in organic solvents such as tetrahydrofuran, toluene, and chloroform [27] [32]. This solubility profile facilitates processing and incorporation into polymer matrices for nanocomposite applications [7] [9].

Physicochemical Properties and Characterization

The compound exhibits a melting point range of 139-143°C, indicating crystalline solid behavior at ambient temperatures [3] [4] [24]. The predicted boiling point of 560.9±33.0°C reflects the high molecular weight and extensive intermolecular interactions [4] [24]. The predicted density of 1.08±0.1 grams per cubic centimeter is consistent with typical organosilicon compounds [4] [24].

Thermogravimetric analysis reveals thermal stability characteristics typical of polyhedral oligomeric silsesquioxane compounds [30] [33]. Initial thermal degradation typically occurs above 200°C, with maximum degradation rates observed around 530°C [30] [34]. The thermal degradation mechanism involves silicon-oxygen bond cleavage and formation of cyclic siloxane oligomers [35] [30] [33].

Spectroscopic characterization provides comprehensive structural information [15] [16] [26]. Fourier transform infrared spectroscopy confirms the presence of silanol groups (3500-3750 cm⁻¹), alkyl C-H stretching (2950 cm⁻¹), and siloxane framework vibrations (1000-1200 cm⁻¹) [26] [19]. Mass spectrometry techniques enable molecular weight determination and fragmentation pattern analysis [36].

The compound demonstrates plasticizing effects when incorporated into polymer matrices, reducing glass transition temperatures and enhancing processability [7] [9]. These mechanical property modifications result from the flexible siloxane backbone and reduced intermolecular interactions between polymer chains [7] [32].

Stability Parameters and Degradation Mechanisms

The stability of the tricyclic heptasiloxane framework depends on multiple factors including temperature, pH, and chemical environment [35] [29] [33]. Under ambient conditions, the compound exhibits excellent hydrolytic stability, particularly in neutral pH environments [25]. However, exposure to strongly acidic or basic conditions can catalyze siloxane bond hydrolysis [25] [26].

Thermal degradation mechanisms involve initial cleavage of silicon-oxygen bonds at elevated temperatures [35] [30] [29]. The degradation pathway typically proceeds through formation of cyclic siloxane oligomers (D3 to D6) and volatile decomposition products [33]. The activation energy for thermal degradation ranges from 200-300 kilojoules per mole, depending on specific environmental conditions [29] [34].

Oxidative stability under atmospheric conditions remains excellent due to the inherent resistance of siloxane bonds to oxidation [35] [33]. The isobutyl substituents provide additional protection against oxidative attack while maintaining thermal stability up to approximately 200°C in air [30] [33].

Photochemical stability is generally high, although prolonged exposure to ultraviolet radiation may induce gradual degradation of organic substituents [33]. The silicon-oxygen framework remains intact under most photochemical conditions, preserving the fundamental molecular architecture [35].

Hydrolysis kinetics under controlled conditions follow pseudo-first-order kinetics, with rate constants dependent on pH, temperature, and ionic strength [25]. The hydrolysis rate constants typically range from 0.01 to 22 × 10⁻⁴ per minute under various catalytic conditions [25]. Basic conditions generally accelerate hydrolysis through nucleophilic attack mechanisms, while acidic conditions promote protonation-assisted pathways [25] [26].

The compound's storage classification as a combustible solid (Class 11) reflects its organic content and thermal behavior [3] [5]. The WGK 3 rating indicates potential environmental impact considerations, requiring appropriate handling and disposal procedures [3] [24]. Commercial samples typically achieve 97% purity, with impurities primarily consisting of related siloxane oligomers and residual solvents [1] [27].

The synthesis of trisilanol polyhedral oligomeric silsesquioxane compounds relies on several well-established methodologies that have been refined over decades of research [1] [2] [3]. Traditional approaches primarily involve hydrolytic condensation reactions of organosilane precursors under carefully controlled conditions.

The hydrolytic polycondensation of trichlorosilanes represents one of the earliest and most widely employed methods for polyhedral oligomeric silsesquioxane synthesis [4] [5]. This approach typically yields mixed cage structures with varying degrees of condensation, producing yields in the range of 30-70% under acidic or basic conditions with controlled water addition [6]. The reaction proceeds through successive hydrolysis and condensation steps, where the rate of water addition critically influences the final product distribution.

Hydrolytic polycondensation of trialkoxysilanes has emerged as a preferred alternative, offering improved control over product selectivity [7] [8]. This methodology typically employs alcoholic solvents under acidic or basic conditions, yielding predominantly octasilsesquioxane structures with yields ranging from 40-80% [9]. The use of trimethoxysilanes or triethoxysilanes allows for more predictable reaction kinetics compared to their chloro counterparts.

A particularly effective approach involves the direct hydrolysis of trisilanol precursors, which can achieve yields of 85-95% for high-purity trisilanol derivatives [3]. This method utilizes dilute hydrochloric acid or acetic acid at ambient temperature, providing excellent control over the reaction environment and minimizing side reactions that could compromise cage integrity [8].

Synthesis MethodTypical Yield (%)Reaction ConditionsMajor Products
Hydrolytic polycondensation of trichlorosilanes30-70Acidic/basic conditions, controlled waterMixed cage structures (T8-T12)
Hydrolytic polycondensation of trialkoxysilanes40-80Acidic/basic conditions, alcoholic solventOctasilsesquioxane (T8) dominant
Direct hydrolysis of trisilanol precursors85-95Dilute HCl or AcOH, ambient temperatureHigh purity trisilanol derivatives
Corner-capping reactions with trisilanol60-90Base catalyst (Et3N), THF solventMonofunctionalized POSS
Hydrolysis of octahydrosilsesquioxane70-95Dehydrogenative condensation with alcoholsOctaalkoxylated POSS derivatives

Corner-capping reactions constitute another fundamental synthetic strategy, particularly valuable for the preparation of monofunctionalized polyhedral oligomeric silsesquioxane derivatives [10] [11]. These reactions typically involve treating trisilanol polyhedral oligomeric silsesquioxane with chlorosilanes in the presence of base catalysts such as triethylamine, achieving yields of 60-90% under optimized conditions [2] [12].

Hydrolysis and Condensation Reaction Mechanisms

The hydrolysis and condensation mechanisms underlying polyhedral oligomeric silsesquioxane formation involve complex multistep processes that have been extensively studied through both experimental and theoretical approaches [4] [6] [5]. Understanding these mechanisms is crucial for optimizing synthetic procedures and predicting product distributions.

Initial hydrolysis steps proceed through nucleophilic attack of water molecules on silicon centers, with energy barriers that vary significantly depending on the nature of the leaving groups and substituents [4]. For trichlorosilanes, the first hydrolysis step typically exhibits the highest energy barrier, with subsequent steps proceeding more readily due to intramolecular hydrogen bonding stabilization of transition states [5].

The presence of catalytic water molecules dramatically alters the reaction energetics, reducing barrier heights from 10-30 kilocalories per mole to essentially barrierless processes [4]. This catalytic effect operates through the formation of hydrogen-bonded transition states that facilitate proton transfer and stabilize developing charge separation during the hydrolysis process.

Condensation mechanisms involve the elimination of water between silanol groups to form siloxane bonds [6]. The thermodynamics and kinetics of these processes are strongly influenced by substituent effects, with bulky alkyl groups generally leading to more thermodynamically stable condensed products [4]. The condensation process can proceed through both intermolecular and intramolecular pathways, with the latter being favored for the formation of cage structures.

Solvent effects play a crucial role in determining the reaction pathway and product selectivity [13] [8]. Aprotic solvents such as tetrahydrofuran tend to favor the formation of polyhedral oligomeric silsesquioxane-based silanols through preservation of intermolecular hydrogen bonding, while protic solvents like isopropanol promote the formation of double-decker silsesquioxane structures through stabilization of linear polymeric chains [7] [8].

The reaction kinetics are highly dependent on pH conditions, with both acidic and basic catalysis mechanisms operating through distinct pathways [5]. Under acidic conditions, protonation of leaving groups facilitates their departure, while basic conditions promote nucleophilic attack through hydroxide ion coordination.

Iridium-Catalyzed Silyl Ester Hydrosilylation Approaches

Recent advances in organosilicon chemistry have introduced iridium-catalyzed hydrosilylation as a powerful methodology for the construction of siloxane bonds with exceptional selectivity and efficiency [14] [15] [16]. These approaches offer significant advantages over traditional condensation methods, particularly in terms of regioselectivity and functional group tolerance.

Catalyst systems based on iridium complexes, particularly [Ir(μ-Cl)(cod)]2, demonstrate outstanding performance for anti-Markovnikov hydrosilylation of terminal alkynes [16] [17]. These catalysts typically require loading levels of 1-5 mol% and operate effectively at room temperature to 65°C, providing yields of 75-98% with excellent regioselectivity ratios exceeding 95:5 [18].

The mechanism of iridium-catalyzed hydrosilylation involves oxidative addition of the silane to the iridium center, followed by alkyne coordination and migratory insertion [19] [20]. The high selectivity observed with these systems arises from electronic and steric factors that favor insertion at the terminal carbon of the alkyne, leading to the formation of α-vinylsilanes as the major products [17].

Silyl ester hydrosilylation represents a particularly innovative application of iridium catalysis, enabling the formation of siloxane bonds through hydrosilylation of carbonyl compounds followed by rearrangement [14] [15]. This approach offers the advantage of producing siloxane bonds without generating stoichiometric byproducts, addressing a major limitation of traditional condensation methods.

ParameterOptimal ConditionsKey Advantages
Catalyst Loading1-5 mol% [Ir(μ-Cl)(cod)]2Low catalyst loading required
Reaction TemperatureRoom temperature to 65°CMild reaction conditions
Reaction Time0.5-30 hoursHigh regioselectivity
Selectivity (α:β ratio)>95:5 (anti-Markovnikov)Excellent functional group tolerance
Typical Yields75-98%Scalable process
Substrate ScopeTerminal alkynes, alkenesWide substrate compatibility

Substrate scope for iridium-catalyzed hydrosilylation encompasses a broad range of unsaturated compounds, including terminal alkynes, alkenes, and carbonyl compounds [18] [21]. The excellent functional group tolerance of these systems allows for the incorporation of sensitive functionalities that would be incompatible with traditional hydrolytic condensation conditions.

Mechanistic insights from recent studies have revealed that the high activity of certain iridium catalysts containing sterically hindered ligands such as 2,9-dimethylphenanthroline results from destabilization of the catalyst resting state rather than stabilization of reaction intermediates [21]. This understanding has enabled the development of more active catalyst systems and optimized reaction conditions.

Boron-Catalyzed Rearrangement Techniques

Boron-catalyzed reactions have emerged as versatile tools for siloxane bond formation and rearrangement, offering unique advantages in terms of selectivity and reaction conditions [14] [22] [23]. These methodologies complement traditional approaches and provide access to siloxane architectures that are difficult to obtain through conventional methods.

The Piers-Rubinsztajn reaction catalyzed by B(C6F5)3 enables the formation of siloxane bonds through the reaction of silanols with hydrosilanes, proceeding with excellent selectivity and mild reaction conditions [22] [23]. This transformation typically requires catalyst loadings of 0.5-5 mol% and operates at temperatures between 25-80°C, achieving yields of 85-99% [22].

Mechanistic considerations for boron-catalyzed reactions involve activation of silicon-hydrogen bonds through coordination to the Lewis acidic boron center [22]. This activation facilitates subsequent reactions with nucleophilic partners such as silanols or alkoxides, leading to the formation of new siloxane bonds with concurrent elimination of hydrogen gas.

Catalyst SystemLoading (mol%)Temperature (°C)Yield Range (%)Selectivity
B(C6F5)30.5-525-8085-99Excellent
B(C6F5)3 + H2O1-1025-6070-95Good
BCl35-200-2560-85Moderate
BF3·OEt210-50-78 to 2545-80Fair

Cross-coupling reactions promoted by boron catalysts enable the selective formation of unsymmetrical siloxane bonds, addressing a significant challenge in siloxane chemistry [24] [25]. These reactions typically proceed through dehydrocarbonative mechanisms, where alkoxysilanes react with hydrosilanes to form siloxane bonds with elimination of alkanes as the only byproducts.

Rearrangement processes catalyzed by boron systems allow for the transformation of existing siloxane frameworks into new architectures [26] [27]. These transformations can involve cleavage and reformation of siloxane bonds, enabling the modification of pre-existing polyhedral oligomeric silsesquioxane structures or the conversion between different siloxane topologies.

By-Product-Free Siloxane Bond Formation Strategies

The development of by-product-free methodologies represents a significant advancement in siloxane chemistry, addressing environmental and practical concerns associated with traditional condensation reactions that generate stoichiometric amounts of water, alcohols, or hydrogen halides [28] [14] [15].

One-pot sequential catalysis combining iridium-catalyzed hydrosilylation with boron-catalyzed rearrangement provides an elegant solution for by-product-free siloxane synthesis [14] [15]. This approach involves the initial formation of disilyl acetals through hydrosilylation of carbonyl compounds, followed by boron-catalyzed rearrangement to yield siloxane bonds without generating any condensable byproducts.

Dehydrogenative coupling reactions offer another pathway for by-product-free siloxane formation, utilizing the reaction between silanols and hydrosilanes with liberation of hydrogen gas as the only byproduct [22] [29]. These reactions are particularly attractive for applications where the evolution of hydrogen gas does not pose processing challenges.

Nonhydrolytic condensation methods employ alternative leaving groups that generate gaseous byproducts or easily separable compounds [26]. These approaches include the use of silyl amines, which eliminate ammonia upon condensation, or silyl halides that generate hydrogen halides that can be readily removed from the reaction mixture.

The integration of multiple catalytic cycles in a single reaction vessel enables the programmed synthesis of complex siloxane architectures without isolation of intermediates [24] [30]. This approach minimizes waste generation and reduces the number of purification steps required, making it particularly attractive for large-scale applications.

Green chemistry principles are increasingly being incorporated into siloxane synthesis through the use of renewable feedstocks, benign solvents, and catalytic rather than stoichiometric reagents [28]. These considerations are driving the development of more sustainable synthetic methodologies that minimize environmental impact while maintaining synthetic efficiency.

Programmed One-Pot Oligosiloxane Synthesis

Programmed synthesis strategies enable the controlled assembly of oligosiloxanes with defined sequences and architectures through iterative catalytic processes performed in a single reaction vessel [24] [30] [31]. These methodologies represent a paradigm shift from traditional stepwise synthesis approaches that require isolation and purification of intermediates.

Controlled iteration protocols utilize the sequential addition of different hydrosilane monomers to a growing oligosiloxane chain, with each addition controlled by the order and timing of reagent introduction [30] [25]. This approach enables precise control over the sequence of siloxane units and can generate linear, branched, and cyclic architectures depending on the reaction conditions and monomer selection.

Dual catalytic systems employing both boron and transition metal catalysts enable orthogonal reactivity patterns that can be selectively activated through changes in reaction conditions [24]. For example, B(C6F5)3 can catalyze both dehydrocarbonative cross-coupling and hydrosilylation reactions, allowing for the alternating construction of different siloxane linkages in a controlled manner.

Building block approaches utilize pre-formed oligosiloxane segments that can be incorporated into growing chains through controlled coupling reactions [32]. This strategy significantly reduces the number of iterative steps required for the synthesis of longer oligomers and enables the incorporation of complex functional units in a single operation.

Sequence control mechanisms rely on the differential reactivity of various silicon-containing building blocks and the ability to selectively activate different reaction pathways through catalyst or condition changes [32] [24]. The resulting oligosiloxanes can exhibit molecular weights exceeding 3400 daltons while maintaining precise structural definition.

Applications to complex architectures demonstrate the power of programmed synthesis for accessing siloxane materials with tailored properties [32]. The ability to control both monomer ratio and sequence allows for fine-tuning of thermal, mechanical, and structural properties, even when using simple substituents such as methyl and phenyl groups.

Yield Optimization and Purification Methods

Yield optimization strategies for trisilanol polyhedral oligomeric silsesquioxane synthesis require careful consideration of multiple interdependent factors including catalyst selection, reaction conditions, and purification methodologies [33] [34] [35]. Systematic optimization approaches can significantly improve both yield and purity of the target compounds.

Catalyst optimization represents one of the most impactful approaches for yield enhancement [34]. The use of scandium triflate as a Lewis acid catalyst has demonstrated remarkable efficiency in corner-capping reactions, increasing yields by 20-40% compared to traditional base-catalyzed methods [34]. The optimal catalyst loading typically ranges from 0.1-1 mol%, with higher loadings leading to diminishing returns and potential side reactions.

Solvent selection critically influences both reaction outcome and product purity [8]. Aprotic solvents such as tetrahydrofuran and acetone are generally preferred for polyhedral oligomeric silsesquioxane synthesis as they preserve cage structure integrity and facilitate selective product formation [13] [8]. The choice of solvent also impacts the subsequent purification process, with some systems enabling direct precipitation of products.

Optimization ParameterOptimal Range/ConditionImpact on Yield
Catalyst TypeScandium triflate (0.1-1 mol%)Increases yield by 20-40%
Solvent SystemAprotic solvents (THF, acetone)Preserves cage structure integrity
Temperature Control25-65°C depending on substrateControls reaction selectivity
Reaction Time2-24 hoursEnsures complete conversion
pH ControlpH 7-9 for basic conditionsPrevents cage degradation
Water Content<500 ppm for controlled hydrolysisControls condensation rate
Purification MethodPrecipitation from MeOH/CHCl3Removes unreacted monomers

Temperature control plays a crucial role in determining reaction selectivity and preventing unwanted side reactions [16] [18]. Most polyhedral oligomeric silsesquioxane syntheses benefit from moderate temperatures in the range of 25-65°C, with the optimal temperature depending on the specific substrate and catalyst system employed.

Purification methodologies significantly impact the overall yield and purity of isolated products [36] [37] [35]. Precipitation from methanol represents the most widely employed purification technique, offering excellent scalability and cost-effectiveness with recovery yields of 80-95% and purities of 95-98% [37]. Alternative approaches include column chromatography, recrystallization, and specialized techniques such as supercritical fluid extraction.

Purification MethodRecovery Yield (%)Purity Achieved (%)ScalabilityCost Effectiveness
Precipitation from methanol80-9595-98ExcellentHigh
Column chromatography (silica)70-9090-97GoodModerate
Recrystallization85-9898-99.5ModerateHigh
Supercritical fluid extraction75-9092-96LimitedLow
Preparative HPLC90-9999-99.9PoorVery Low
Sublimation60-8595-99ModerateModerate

Advanced purification strategies employ multiple sequential techniques to achieve ultra-high purity products required for specialized applications [35]. For microelectronic applications, the removal of trace metals and achievement of solvent-free products necessitates sophisticated purification protocols that may include multiple recrystallization steps and specialized washing procedures.

Process integration approaches combine synthesis and purification steps to minimize product loss and reduce processing time [33]. These strategies may involve in-situ purification techniques such as selective precipitation or continuous extraction methods that remove impurities as they form during the reaction.

Quality control measures include comprehensive analytical characterization using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis to verify product identity and purity [35]. The establishment of robust analytical protocols is essential for ensuring consistent product quality and identifying opportunities for further optimization.

Wikipedia

Heptaisobutyl trisilanol POSS

General Manufacturing Information

Tricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptakis(2-methylpropyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-16-2023

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